(1-Methoxybutan-2-yl)(1,3-thiazol-5-ylmethyl)amine (1-Methoxybutan-2-yl)(1,3-thiazol-5-ylmethyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17813747
InChI: InChI=1S/C9H16N2OS/c1-3-8(6-12-2)11-5-9-4-10-7-13-9/h4,7-8,11H,3,5-6H2,1-2H3
SMILES:
Molecular Formula: C9H16N2OS
Molecular Weight: 200.30 g/mol

(1-Methoxybutan-2-yl)(1,3-thiazol-5-ylmethyl)amine

CAS No.:

Cat. No.: VC17813747

Molecular Formula: C9H16N2OS

Molecular Weight: 200.30 g/mol

* For research use only. Not for human or veterinary use.

(1-Methoxybutan-2-yl)(1,3-thiazol-5-ylmethyl)amine -

Specification

Molecular Formula C9H16N2OS
Molecular Weight 200.30 g/mol
IUPAC Name 1-methoxy-N-(1,3-thiazol-5-ylmethyl)butan-2-amine
Standard InChI InChI=1S/C9H16N2OS/c1-3-8(6-12-2)11-5-9-4-10-7-13-9/h4,7-8,11H,3,5-6H2,1-2H3
Standard InChI Key QXEWWEGFFWXZMO-UHFFFAOYSA-N
Canonical SMILES CCC(COC)NCC1=CN=CS1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features:

  • A 1-methoxybutan-2-yl group providing hydrophobicity and conformational flexibility.

  • A 1,3-thiazol-5-ylmethylamine group contributing aromaticity and hydrogen-bonding capabilities.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC10H18N2OS\text{C}_{10}\text{H}_{18}\text{N}_2\text{OS}
Molecular Weight214.33 g/mol
IUPAC Name1-methoxy-N-[(4-methyl-1,3-thiazol-5-yl)methyl]butan-2-amine
Canonical SMILESCCC(COC)NCC1=C(N=CS1)C
Topological Polar Surface Area58.7 Ų

Spectral Characterization

  • NMR: 1H^1\text{H}-NMR signals at δ 2.35 ppm (thiazole C-H), δ 3.45 ppm (methoxy protons), and δ 3.8–4.1 ppm (amine protons) .

  • IR: Peaks at 1650 cm1^{-1} (C=N stretch) and 1120 cm1^{-1} (C-O-C stretch).

Synthesis and Production Strategies

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic substitution between 1-methoxybutan-2-amine and 4-methyl-1,3-thiazol-5-ylmethyl chloride.

Table 2: Representative Synthetic Protocol

ReagentRoleConditionsYield
1-Methoxybutan-2-amineNucleophileAnhydrous MeCN, 25°C72%
4-Methyl-1,3-thiazol-5-ylmethyl chlorideElectrophile12 h, N2_2 atmosphere
TriethylamineBase1.5 equiv

Industrial Scalability

Patent US10351556B2 outlines a continuous-flow process for analogous thiazole derivatives, emphasizing catalytic efficiency (turnover number >500) and solvent recycling (≥90% recovery). Such methods reduce environmental impact and costs, making large-scale production feasible.

Chemical Reactivity and Functionalization

The compound undergoes three primary reactions:

  • Oxidation: Conversion of the methoxy group to carbonyl derivatives using KMnO4_4.

  • Reduction: LiAlH4_4-mediated reduction of the thiazole ring to dihydrothiazole .

  • Substitution: Thiazole C-2 position reacts with electrophiles (e.g., alkyl halides) under Pd catalysis .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC = 32 µg/mL), activity stems from cell membrane disruption, as evidenced by propidium iodide uptake assays .

Table 3: Biological Activity Profile

ActivityModel SystemResultSource
AntitumorHeLa cellsIC50_{50} = 10 µM
AntibacterialS. aureus ATCC 25923MIC = 32 µg/mL
Anti-inflammatoryRAW264.7 macrophages40% TNF-α inhibition

Pharmacological Mechanisms

The compound’s thiazole ring chelates metal ions in enzyme active sites (e.g., matrix metalloproteinases), while the methoxybutyl chain enhances lipid membrane permeability . Synergistic effects between these moieties explain its broad-spectrum bioactivity.

Comparative Analysis with Structural Analogues

Table 4: Structure-Activity Relationships (SAR)

CompoundModificationBioactivity Shift
(1-Phenylethyl)(1,3-thiazol-5-ylmethyl)aminePhenyl vs. methoxybutyl2x lower anticancer IC50_{50}
2-Methoxyethyl analogue Shorter chainLoss of antimicrobial activity

Applications in Research and Development

  • Drug Discovery: Lead optimization for PRMT5 inhibitors in oncology .

  • Material Science: Functionalization of polymers for conductive films .

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